Pyrimidine, 4-(2-naphthalenyl)-
Description
Contextualization of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Medicinal and Materials Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a quintessential "privileged scaffold" in the chemical sciences. nih.govnih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. nih.govnih.gov In the realm of medicinal chemistry, the pyrimidine core is fundamental to the structure of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. ijpbs.comwikipedia.orgjacsdirectory.com This inherent biological relevance has made pyrimidine and its derivatives a focal point for the development of a wide array of therapeutic agents. jacsdirectory.com Numerous FDA-approved drugs, including anticancer agents like 5-fluorouracil (B62378) and antiviral medications such as zidovudine, feature a pyrimidine core, highlighting its versatility in drug design. jacsdirectory.com The ability of the pyrimidine ring to participate in hydrogen bonding and other molecular interactions is key to its biological activity. nih.gov
Beyond its role in medicine, the pyrimidine scaffold is also integral to the advancement of materials science. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, imparts unique electronic and photophysical properties to its derivatives. wikipedia.org These properties are harnessed in the development of organic light-emitting diodes (OLEDs), dyes, and other optoelectronic materials. The structural rigidity and potential for π-π stacking interactions also make pyrimidines attractive components for the construction of functional polymers and crystalline materials.
Significance of Naphthalene (B1677914) Moieties in the Design of Bioactive and Optoelectronic Compounds
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another critical component in the design of advanced chemical compounds. Its large, planar, and lipophilic nature significantly influences the physicochemical properties of the molecules in which it is incorporated. In medicinal chemistry, the introduction of a naphthalene group can enhance a compound's binding affinity to biological targets through π-π stacking and hydrophobic interactions. ontosight.aiekb.eg This has been leveraged in the development of various therapeutic agents, including the anti-inflammatory drug naproxen (B1676952) and the antifungal agent naftifine. ekb.eg Furthermore, the naphthalene scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. ekb.eg
In the field of materials science, the extended π-conjugated system of naphthalene is central to its utility in optoelectronic applications. researchgate.net Naphthalene derivatives are known for their fluorescent properties and are often used as building blocks for organic scintillators, liquid crystals, and the active layers in electronic devices. researchgate.netnih.gov The ability of the naphthalene ring to be functionalized at various positions allows for the fine-tuning of its electronic properties, making it a versatile tool for creating materials with specific desired characteristics. researchgate.net
Overview of Academic Research Progress Pertaining to 4-(2-Naphthalenyl)pyrimidine
The specific compound, Pyrimidine, 4-(2-naphthalenyl)-, represents a direct convergence of the two powerful chemical entities discussed above. Research into this and structurally similar molecules has primarily been driven by the desire to explore the synergistic effects of combining a pyrimidine core with a naphthalene substituent.
While specific, in-depth studies solely focused on "Pyrimidine, 4-(2-naphthalenyl)-" are not extensively documented in publicly available literature, research on closely related analogues provides significant insights into its potential applications. For instance, studies on various naphthalene-pyrimidine hybrids have demonstrated their potential as anti-inflammatory and cytotoxic agents. ekb.egisfcppharmaspire.com A notable study synthesized a series of 2-amino-4-(naphthalen-1-yl)-pyrimidine derivatives and evaluated their biological activities. ekb.eg
The synthesis of such compounds typically involves well-established chemical reactions. One common method is the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with a suitable reagent like guanidine (B92328) hydrochloride to construct the pyrimidine ring. isfcppharmaspire.com For example, the synthesis of 4-(2-methoxyphenyl)-6-(naphthalen-1-yl)-pyrimidin-2-amine has been reported using this approach. isfcppharmaspire.com
In the context of materials science, research on related structures like 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, which shares the naphthalene and a nitrogen-containing heterocyclic core, highlights the potential for these compounds in the development of OLEDs and dyes. iucr.org The crystal structure of such molecules reveals important information about their solid-state packing and intermolecular interactions, which are crucial for their material properties. iucr.org
The table below summarizes key research findings on compounds structurally related to "Pyrimidine, 4-(2-naphthalenyl)-", offering a glimpse into the potential areas of interest for this specific molecule.
| Compound Class | Research Focus | Key Findings | Potential Application |
| Naphthalene-pyrimidine derivatives | Anti-inflammatory activity | Compound 6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine showed potent anti-inflammatory effects. ekb.eg | Anti-inflammatory agents |
| Naphthalene-based pyrimidines | Cytotoxic and antimicrobial activity | Compound 5b from a synthesized series showed the most potent cytotoxic and antimicrobial activity. isfcppharmaspire.com | Anticancer and antimicrobial agents |
| 4-(Naphthalen-2-yl)pyrimidin-2-amine | General medicinal chemistry interest | Identified as a synthetic organic compound with potential for biological activity modulation. ontosight.ai | Therapeutic agent development |
| Naphthyl substituted cyclopenta[d]pyrimidines | Microtubule targeting agents | The rotational flexibility of the naphthyl ring influences antitumor activity. nih.gov | Anticancer agents |
| 2,4-Diaminopyrimidines with tetrahydronaphthalenyl moiety | Anaplastic lymphoma kinase (ALK) inhibitors | Compound 17b demonstrated potent inhibitory activity in in vivo studies. nih.gov | Anti-cancer therapy |
While direct and extensive research on "Pyrimidine, 4-(2-naphthalenyl)-" remains to be broadly published, the existing body of work on analogous structures strongly suggests its potential as a valuable scaffold in both medicinal and materials chemistry. Future research will likely focus on its synthesis, detailed characterization, and exploration of its biological and photophysical properties.
Structure
3D Structure
Properties
CAS No. |
92060-43-0 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-naphthalen-2-ylpyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-16-14/h1-10H |
InChI Key |
GQTQWUPEUCZLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Naphthalenyl Pyrimidine and Its Analogues
Strategic Approaches to Pyrimidine (B1678525) Core Synthesis with Naphthalene (B1677914) Incorporation
The construction of the 4-(2-naphthalenyl)pyrimidine framework can be achieved through several strategic approaches. These methods either build the pyrimidine ring with the naphthalene group already attached to a precursor or involve the coupling of pre-formed pyrimidine and naphthalene units.
Cyclocondensation Reactions for Pyrimidine Ring Formation
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis and represent a direct and widely used method for forming the pyrimidine ring. nih.gov This strategy typically involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov To synthesize 4-(2-naphthalenyl)pyrimidine and its analogues, the naphthalene group is incorporated into one of the precursors, most commonly the 1,3-dielectrophilic component.
A prominent example is the reaction of a naphthalenyl-containing α,β-unsaturated ketone (a chalcone) with an amidine, such as guanidine (B92328). In this approach, a chalcone (B49325) bearing a 2-naphthalenyl group is first synthesized. This intermediate then undergoes a cyclocondensation reaction with guanidine hydrochloride in a basic medium. The reaction proceeds by initial Michael addition of the amidine to the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. A study on a related derivative demonstrated the synthesis of 4-(naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine from the corresponding chalcone precursor, 1-(naphthalen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, and guanidine hydrochloride. amegroups.org This method is effective for producing highly substituted pyrimidines where the substitution pattern is defined by the initial chalcone and amidine precursors.
Table 1: Example of Cyclocondensation for Naphthalene-Pyrimidine Synthesis
| Precursor 1 (1,3-Dielectrophile) | Precursor 2 (1,3-Dinucleophile) | Conditions | Product Type |
|---|
Multi-component Reaction Strategies for Naphthalene-Pyrimidine Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.org MCRs are valued for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rsc.orgnih.gov
For the synthesis of naphthalene-pyrimidine scaffolds, MCRs can be designed to incorporate a naphthalene-containing building block. For instance, a variation of the Biginelli reaction or similar MCRs could be employed. biomedres.us A general approach might involve the one-pot condensation of a naphthalene-based aldehyde (e.g., 2-naphthaldehyde), a β-ketoester or a compound with an active methylene group, and a source of the N-C-N fragment, such as urea (B33335), thiourea, or an amidine. biomedres.us Another strategy involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. nih.govorganic-chemistry.org This sustainable method allows for the assembly of highly decorated pyrimidines from simple building blocks. nih.gov While specific examples for 4-(2-naphthalenyl)pyrimidine are not extensively detailed, the versatility of MCRs makes them a powerful tool for this purpose. For example, a three-component reaction of β-naphthol, an aldehyde, and barbituric acid has been used to synthesize related naphthopyranopyrimidine derivatives, demonstrating the feasibility of incorporating naphthalene moieties in MCRs. orgchemres.org
Transition Metal-Catalyzed Cross-Coupling Methods for Direct Arylation
An alternative to building the pyrimidine ring de novo is to couple a pre-synthesized pyrimidine core with a naphthalene moiety using transition metal-catalyzed cross-coupling reactions. This approach offers significant flexibility, as a variety of substituted pyrimidines and naphthalene derivatives can be connected. Common methods include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. researchgate.net
The Suzuki-Miyaura coupling is a particularly versatile method, typically involving the reaction of a halopyrimidine (e.g., 4-chloro- or 4-bromopyrimidine) with 2-naphthaleneboronic acid in the presence of a palladium catalyst and a base. Conversely, a 2-halonaphthalene could be coupled with a pyrimidine-4-boronic acid. Another powerful technique is the direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. nih.gov For instance, the direct C-H functionalization of a pyrimidine at the C4 position with a 2-halonaphthalene could be envisioned, or the direct arylation of naphthalene with a 4-halopyrimidine. nih.govresearchgate.net Palladium on carbon (Pd/C) has been shown to be an efficient catalyst for the direct C–H functionalization of naphthalene and other polycyclic aromatic hydrocarbons. nih.govresearchgate.net These methods are highly valuable for late-stage functionalization, allowing for the introduction of the naphthalene group onto a complex pyrimidine-containing molecule.
Specific Synthetic Routes for 4-(2-Naphthalenyl)pyrimidine Elaboration
The practical synthesis of 4-(2-naphthalenyl)pyrimidine often involves a multi-step process that includes the careful preparation of precursors and the optimization of reaction conditions to ensure high yields and purity.
Precursor Synthesis and Intermediate Derivatization
A common and effective route to 4-(2-naphthalenyl)pyrimidine analogues begins with the synthesis of an appropriate chalcone precursor. amegroups.org This is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. amegroups.org In this step, 2-naphthaldehyde is reacted with a substituted acetophenone in a basic medium, such as sodium hydroxide in ethanol. amegroups.org This reaction forms the α,β-unsaturated ketone intermediate, which contains the naphthalenyl group at the desired position relative to the carbonyl.
Table 2: Synthesis of a Naphthalenyl Chalcone Precursor amegroups.org
| Aldehyde | Ketone | Catalyst/Solvent | Temperature | Reaction Time | Intermediate Product |
|---|
Once the chalcone intermediate is synthesized and purified, it undergoes derivatization to form the pyrimidine ring. This is accomplished via the previously mentioned cyclocondensation reaction with a suitable dinucleophile like guanidine hydrochloride. The reaction is typically refluxed in an alcoholic solvent with a base for several hours. amegroups.org The completion of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into ice-cold water and neutralizing it with acid to precipitate the final compound, which is then filtered, washed, and dried. amegroups.org
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of 4-(2-naphthalenyl)pyrimidine and its analogues heavily relies on the optimization of reaction conditions to maximize yield and minimize side products. nih.gov Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. nih.govrsc.org
For cyclocondensation reactions, the choice of base and solvent can significantly impact the reaction rate and yield. While sodium hydroxide in ethanol is common, other base-solvent systems could be explored to improve outcomes. amegroups.org The reaction temperature is also critical; reflux conditions are often used to drive the reaction to completion, but lower temperatures might be necessary for sensitive substrates. amegroups.org
In the case of transition metal-catalyzed cross-coupling reactions, the catalyst system is paramount. The choice of palladium source (e.g., Pd(OAc)₂, Pd/C), ligands (e.g., phosphine-based ligands), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DME, toluene, DMF) must be carefully selected for the specific substrates being coupled. nih.govresearchgate.net Optimization is often performed using high-throughput screening or design of experiments (DoE) methodologies. chimia.ch Modern approaches may also employ Bayesian optimization, an iterative algorithm that can efficiently identify optimal reaction conditions from a large parameter space with a limited number of experiments. nih.govchimia.ch The goal is to achieve high conversion and selectivity while potentially improving the "greenness" of the reaction by favoring more environmentally benign solvents and reducing energy consumption. nih.gov
Table 3: Key Parameters for Reaction Optimization
| Reaction Type | Parameter | Common Options | Effect on Reaction |
|---|---|---|---|
| Cyclocondensation | Solvent | Ethanol, Methanol, DMSO | Influences solubility of reactants and reaction rate. nih.gov |
| Base | NaOH, KOH, NaOEt | Catalyzes the condensation and cyclization steps. | |
| Temperature | Room Temperature to Reflux | Affects reaction rate; higher temperatures can increase yield but may also lead to side products. | |
| Cross-Coupling | Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | The nature of the active catalytic species determines efficiency. nih.gov |
| Ligand | Phosphines (e.g., PPh₃, SPhos) | Stabilizes the metal center and influences catalytic activity and selectivity. | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid (in Suzuki coupling) and neutralizes acid formed. |
Chemical Modifications and Derivatization Strategies on the 4-(2-Naphthalenyl)pyrimidine Framework
The core structure of 4-(2-naphthalenyl)pyrimidine offers multiple sites for chemical modification, primarily on the pyrimidine and naphthalene rings. These modifications are crucial for structure-activity relationship (SAR) studies. nih.govnih.gov
The pyrimidine ring is electron-deficient, which dictates its reactivity towards nucleophiles and certain organometallic reagents. The C2, C5, and C6 positions are primary targets for functionalization.
C2 Position: The C2 position is particularly susceptible to nucleophilic substitution and C-H functionalization. Strategies for C2 functionalization include:
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen or a sulfone) is present at the C2 position, it can be displaced by various nucleophiles.
Direct C-H Amination: A modern approach involves the direct amination of the C2-H bond. This can be achieved by transforming the pyrimidine into a pyrimidinyl iminium salt intermediate, which then reacts with amine nucleophiles. This method allows for the selective introduction of C2-N bonds. nih.govresearchgate.net
Metal-Catalyzed Cross-Coupling: Thioethers at the C2 position can be utilized in cross-coupling reactions. For instance, pyrimidine disulfides can react with phenylalkynes in the presence of a cesium fluoride catalyst to yield C2-functionalized pyrimidine derivatives. researchgate.net
C5 Position: Functionalization at the C5 position can be achieved through various methods:
Halogenation: Electrophilic halogenating agents can introduce bromine or chlorine at the C5 position, which can then serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
Lithiation/Metalation: Directed ortho-metalation (DoM) strategies can be employed. Using a directing group, a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C5 position, allowing for quenching with an electrophile.
Radical Substitution: Functionalization can also occur via radical substitution reactions, for example, by replacing a hydrogen atom with an NH2 or OH group. rsc.org
C6 Position: The C6 position is also reactive towards nucleophiles.
Magnesiation: The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the regioselective magnesiation of pyrimidines at the C6 position. The resulting Grignard-type reagent can be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov
| Position | Reaction Type | Key Reagents/Catalysts | Functional Group Introduced |
|---|---|---|---|
| C2 | Direct C-H Amination | Amine Nucleophiles, Iminium Salt Intermediate | Amino Groups |
| C2 | Cross-Coupling | Phenylalkynes, Cesium Fluoride | Substituted Alkynyl Groups |
| C5 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |
| C6 | Magnesiation | TMPMgCl·LiCl | Various (via electrophilic quench) |
The naphthalene ring provides a large surface area for modification, which can significantly influence the molecule's properties. Standard electrophilic aromatic substitution reactions can be used to functionalize the naphthalene moiety. The directing effects of the pyrimidine ring and any existing substituents on the naphthalene will determine the position of new functional groups. researchgate.net For instance, Claisen-Schmidt condensation of a substituted naphthyl ketone with an aldehyde, followed by reaction with guanidine, yields pyrimidines with diverse substitutions on the aryl moiety attached to the pyrimidine core. isfcppharmaspire.com This approach allows for the introduction of groups like methoxy (-OCH3) or halogens (-Cl, -Br) onto the aromatic system. isfcppharmaspire.comnih.gov
| Reaction Type | Example Substituent | Potential Position on Naphthalene |
|---|---|---|
| Friedel-Crafts Acylation | -COCH₃ | Determined by directing effects |
| Nitration | -NO₂ | Determined by directing effects |
| Halogenation | -Br, -Cl | Determined by directing effects |
| Sulfonation | -SO₃H | Determined by directing effects |
Creating fused ring systems is a powerful strategy for generating structurally complex and rigid analogues, which can lead to enhanced biological activity. nih.govnih.gov
Naphthopyranopyrimidines: One common approach is the one-pot, multi-component reaction of a β-naphthol derivative, an aromatic aldehyde, and a barbituric acid derivative. This can be catalyzed by various agents, including copper(II)/polyimide linked covalent organic frameworks, often under microwave irradiation and solvent-free conditions, to efficiently produce naphthopyranopyrimidine derivatives. orgchemres.orgresearchgate.net
Benzopyrano-pyrimidines: A similar strategy involves the reaction of salicylaldehyde, malononitrile, and a secondary amine like piperidine or morpholine, catalyzed by p-toluenesulfonic acid, to form benzopyrano[2,3-d]pyrimidine structures. mdpi.com
Pyrazolo[3,4-d]pyrimidines: These fused systems can be synthesized and subsequently alkylated at specific nitrogen positions to create diverse derivatives. mdpi.com
These reactions build additional heterocyclic rings onto the pyrimidine framework, creating complex polycyclic structures that incorporate the original 4-(2-naphthalenyl)pyrimidine moiety.
Advanced Analytical Techniques for Structural Confirmation and Purity Assessment (e.g., NMR, Mass Spectrometry, HPLC for characterization)
Rigorous characterization is essential to confirm the structure of newly synthesized compounds and assess their purity. A combination of spectroscopic and chromatographic methods is typically employed. amegroups.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number, environment, and connectivity of protons. For 4-(2-naphthalenyl)pyrimidine derivatives, characteristic signals are observed for the aromatic protons on both the naphthalene and pyrimidine rings. For example, in one series of 6-(naphthalen-1-yl)-pyrimidin-2-amines, a characteristic doublet for a naphthalene proton was observed around δ 8.28 ppm. isfcppharmaspire.com The chemical shifts and coupling constants of the pyrimidine protons (H2, H5, H6) are diagnostic of the substitution pattern.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the pyrimidine carbons are particularly informative for confirming the position of substituents. nih.gov Specialized techniques like ¹⁹F-¹³C TROSY NMR can be used for site-specifically labeled RNA containing modified pyrimidines. nih.gov
Mass Spectrometry (MS):
MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues. nih.gov For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to identify the molecular ion peak [M+H]⁺ or [M]⁺. isfcppharmaspire.com
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary tool for assessing the purity of synthesized compounds. mdpi.com A sharp, symmetrical peak in the chromatogram is indicative of a pure substance. By comparing the retention time with that of a known standard, HPLC can also be used for identification. Reversed-phase HPLC is commonly used, often with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like acetonitrile or methanol). nih.gov UV detection is typically employed, with the wavelength set to an absorption maximum for the pyrimidine or naphthalene chromophore (e.g., 265 or 270 nm). mdpi.com
| Technique | Information Obtained | Typical Application/Observation |
|---|---|---|
| ¹H NMR | Proton environment, connectivity | Aromatic proton signals for naphthalene (δ 7.5-8.3 ppm) and pyrimidine rings. isfcppharmaspire.comresearchgate.net |
| ¹³C NMR | Carbon skeleton | Confirms substitution patterns on both rings. nih.gov |
| Mass Spectrometry (MS) | Molecular weight, fragmentation | Observation of molecular ion peak [M+H]⁺ or [M]⁺. isfcppharmaspire.com |
| HPLC | Purity, quantification | Single peak on a reversed-phase column with UV detection. mdpi.com |
In Vitro Biological Efficacy and Mechanistic Investigations of 4 2 Naphthalenyl Pyrimidine Derivatives
Antiproliferative and Anticancer Activities in Cellular Models
Derivatives of 4-(2-naphthalenyl)pyrimidine have been the subject of extensive research for their potential as anticancer agents. These compounds have demonstrated the ability to inhibit the growth of cancer cells, interfere with their division cycle, and ultimately induce programmed cell death through various molecular pathways.
Evaluation of Cytotoxicity in Various Cancer Cell Lines
The cytotoxic potential of pyrimidine (B1678525) derivatives bearing a naphthalene (B1677914) group has been evaluated against a panel of human cancer cell lines. Research has shown that these compounds exhibit significant inhibitory activity against the proliferation of various cancer cells. nih.gov For instance, novel synthesized pyrimidine derivatives have demonstrated cytotoxicity against colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic cells (THP-1). nih.gov
Similarly, copper(II) complexes incorporating ligands with naphthyl pendant units have shown pronounced antiproliferative effects against human leukemia cell lines THP-1 and U937. nih.gov One such complex demonstrated higher activity against the U937 cell line than the established chemotherapy drug cisplatin. nih.gov Furthermore, a naphthalene diimide derivative, NDI 1a, showed potent inhibitory activity against the gastric cancer cell line AGS with a half-maximal inhibitory concentration (IC50) of 2.0 μM. nih.gov
Analysis of Cell Cycle Perturbation and Arrest Mechanisms
A key mechanism through which these compounds exert their anticancer effects is by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating.
Several studies have confirmed that pyrimidine derivatives can induce cell cycle arrest, predominantly in the G2/M phase. nih.govnih.govresearchgate.netmdpi.com For example, a pyrimidine derivative containing an aryl urea (B33335) moiety, compound 4b, was found to arrest the cell cycle at the G2/M phase in SW480 colon cancer cells. nih.gov This arrest is a hallmark of agents that target microtubules. nih.gov Similarly, other pyrimidine analogs designed as tubulin polymerization inhibitors also block the cell cycle at the G2/M phase. nih.gov NEDD8-activating enzyme (NAE) inhibition in malignant T-cells has also been shown to lead to cell cycle arrest. oncotarget.com
In contrast, a naphthalene diimide derivative (NDI 1a) was found to induce S-phase arrest in gastric cancer cells, which was attributed to the induction of extensive DNA double-strand breaks. nih.gov
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Phase of Arrest | Reference |
| Pyrimidine derivative 4b | SW480 (Colon) | Arrest | G2/M | nih.gov |
| Pyrimidine analog K10 | HepG2 (Liver) | Arrest | G2/M | nih.gov |
| 4-(Pyrimidin-2-yl)morpholines | Multiple | Arrest | G2/M | researchgate.net |
| Naphthalene Diimide (NDI 1a) | AGS (Gastric) | Arrest | S Phase | nih.gov |
| Chalcone (B49325) derivative 8 | L-1210 (Leukemia) | Arrest | G2/M | researchgate.net |
Induction of Apoptosis Pathways in Malignant Cells
Beyond halting cell proliferation, 4-(2-naphthalenyl)pyrimidine derivatives can trigger programmed cell death, or apoptosis, in malignant cells. This is a critical feature for an effective anticancer agent.
Mechanistic studies have shown that these compounds can induce apoptosis through various signaling pathways. For instance, a pyrimidine derivative with an aryl urea moiety (compound 4b) was shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This compound also led to the cleavage of PARP and a loss of mitochondrial membrane potential, both characteristic features of apoptosis. nih.gov
Other pyrimidine analogs that inhibit tubulin polymerization also ultimately lead to the induction of apoptosis. nih.gov The induction of apoptosis by copper(II) complexes with naphthyl groups is believed to start from an extrinsic pathway, involving the activation of caspases 4 and 8. nih.gov A novel naphthoquinone derivative, NTDMNQ, was also found to induce mitochondrial-related apoptosis in gastric cancer cells through the generation of reactive oxygen species (ROS). nih.gov
Modulation of Key Enzymatic Targets (e.g., Kinase Inhibition, Tubulin Polymerization Inhibition)
The anticancer activities of 4-(2-naphthalenyl)pyrimidine derivatives are often rooted in their ability to interact with and modulate the function of specific enzymes that are crucial for cancer cell survival and proliferation.
Kinase Inhibition: Microtubule-affinity regulating kinase 4 (MARK4) is a target of interest in cancer therapy. A study on 4,6-disubstituted pyrimidine derivatives found that a compound with a naphthyl substituent exhibited the best inhibitory activity against MARK4, with an IC50 value of 7.52 ± 0.33 μM. nih.gov Other pyrimidine-based compounds have also been designed as inhibitors of kinases such as Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4). nih.gov
Tubulin Polymerization Inhibition: Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.gov Several pyrimidine derivatives have been developed as tubulin polymerization inhibitors. nih.govmdpi.commdpi.com These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest and apoptosis. nih.govresearchgate.net For example, compound K10, a pyrimidine analog, was identified as a potent inhibitor of microtubule polymerization. nih.gov Another study on 2-anilino triazolopyrimidines identified a derivative (3d) as a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM. mdpi.com
Antimicrobial Efficacy: Antibacterial and Antifungal Spectrum
In addition to their anticancer properties, pyrimidine derivatives, including those with naphthyl moieties, have shown promise as antimicrobial agents.
Susceptibility Testing Against Gram-Positive and Gram-Negative Bacterial Strains
Several studies have investigated the antibacterial potential of pyrimidine derivatives. Synthesized phenothiazinyl pyrimidines were tested against various bacteria, including the Gram-positive strains Enterococcus faecalis and Bacillus subtilis, and the Gram-negative strains Enterococcus faecium and Escherichia coli. ej-chem.org Some of these compounds showed excellent to moderate activity against the tested strains. ej-chem.org Other research has also confirmed the bactericidal activity of certain pyrimidine derivatives against Bacillus subtilis. researchgate.net Furthermore, some novel pyrimidine-2-thione derivatives have also been synthesized and screened for their antibacterial activity. researchgate.net
Antifungal Spectrum
The antifungal properties of pyrimidine and naphthalene derivatives have also been explored. A high-throughput screen identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. nih.gov The mechanism is thought to involve the perturbation of endoplasmic reticulum (ER) function. nih.gov
Other studies on naphtho[2,1-b]pyran, pyranopyrimidine, and related heterocyclic systems have also reported antimicrobial activity. nih.govresearchgate.net Specifically, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, which are structural analogues of allylamine (B125299) antifungal drugs, have shown activity, particularly against Trichophyton rubrum, a common cause of dermatophyte infections. nih.gov Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activities against several plant pathogenic fungi. frontiersin.org
Antifungal Activity Assessment Against Pathogenic Fungi
Pyrimidine derivatives have been a source of significant interest in the development of new agricultural and clinical antifungal agents. Research into various substituted pyrimidines demonstrates their potential to combat pathogenic fungi, including those resistant to existing commercial fungicides.
In vitro testing of novel pyrimidine derivatives using the poisoned food technique has revealed significant fungicidal properties. For instance, a study synthesized three series of new pyrimidine derivatives and tested them at a concentration of 50 μg/mL against fourteen different phytopathogenic fungi. The results showed that many of the synthesized compounds had potent antifungal effects. Notably, derivatives such as 4c showed inhibitory activity (66.7%) against Sclerotinia sclerotiorum (SS), comparable to the commercial fungicide pyrimethanil. Furthermore, all tested derivatives in that study displayed good activity against Rhizoctonia solani (RS), with inhibition rates greater than 50%.
Another study focused on pyrimidine derivatives containing an amide moiety, which were evaluated for their in vitro antifungal activity against fungi like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) was particularly effective against Phomopsis sp., with an EC50 value of 10.5 μg/mL, outperforming the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/mL). Similarly, compounds 5f and 5o showed 100% inhibition of Phomopsis sp. at a concentration of 50 μg/mL.
Additionally, pyrimidine analogs like carmofur (B1668449) have been investigated against human-pathogenic dematiaceous fungi. Carmofur demonstrated superior in vitro activity compared to the established drug flucytosine, exhibiting a significantly higher selectivity index against fungi such as Cladophialophora carrionii and Fonsecaea pedrosoi.
Table 1: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Target Fungus | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Compound 5o | Phomopsis sp. | EC50 | 10.5 µg/mL | |
| Pyrimethanil (Control) | Phomopsis sp. | EC50 | 32.1 µg/mL | |
| Compound 5f | Phomopsis sp. | Inhibition @ 50 µg/mL | 100% | |
| Carmofur | Cladophialophora carrionii | Selectivity Index | 310.96 | |
| 5-Flucytosine (Control) | Cladophialophora carrionii | Selectivity Index | 9.69 |
Anti-inflammatory Properties and Associated Molecular Mechanisms
The pyrimidine core is a key feature in many compounds designed as anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs. High levels of COX-2 expression are associated with pathological states like inflammation. Certain pyrimidine derivatives have been identified as potent and selective inhibitors of COX-2. In one study, two pyrimidine derivatives, designated L1 and L2 , demonstrated a higher affinity for the COX-2 isoform over COX-1. Their inhibitory potency against COX-2 was comparable to the reference drug meloxicam (B1676189) and significantly better than piroxicam. The IC50 values for COX-2 inhibition by these compounds were very close to those of meloxicam, highlighting the potential of the pyrimidine scaffold for developing effective COX-2 inhibitors.
The conversion of nonsteroidal anti-inflammatory drugs (NSAIDs) containing a carboxylate group into ester or amide derivatives has been shown to be a viable strategy for creating highly selective COX-2 inhibitors. This approach, applied to molecules like indomethacin, generates compounds that act as slow, tight-binding inhibitors of COX-2.
The anti-inflammatory potential of pyrimidine derivatives has also been confirmed in cellular models. In assays using lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, which model an inflammatory response, derivatives L1 and L2 showed a dose-dependent inhibition of cell growth. When these cells were first treated with LPS to induce inflammation, subsequent application of the test compounds led to a statistically significant decrease in the number of inflammatory cells. At concentrations of 50–100 µM, the compounds caused a 30–60% inhibition of cell growth after 48 hours.
Other cellular assays are commonly used to screen for anti-inflammatory activity, such as measuring the inhibition of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines like J774A.1. Chalcone derivatives, which share some structural similarities with certain pyrimidine classes, have been shown to mitigate the LPS-induced expression of NO, PGE2, COX-2, and inflammatory cytokines by reducing the activation of signaling pathways like NF-κB.
Table 2: COX Inhibition by Selected Pyrimidine Derivatives
| Compound | Target Enzyme | Activity | Comparison | Reference |
|---|---|---|---|---|
| Compound L1 | COX-2 | High Inhibition | Comparable to Meloxicam | |
| Compound L2 | COX-2 | High Inhibition | Comparable to Meloxicam | |
| Compound L1 | COX-1 | Lower Affinity | - | |
| Compound L2 | COX-1 | Lower Affinity | - |
Other Significant Biological Activities Explored
Beyond antifungal and anti-inflammatory effects, the versatile pyrimidine structure has been explored for a range of other potential therapeutic applications, including antiviral and neuroprotective roles.
The pyrimidine scaffold is integral to many antiviral agents. Derivatives have been developed to target various stages of the viral life cycle. For example, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for antiviral potency. While many showed weak activity, compounds with a cyclopropylamino group and an aminoindane moiety were notably effective against human coronavirus 229E (HCoV-229E).
Another strategy involves inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of influenza viruses. A pyrimidine derivative, compound 2d , was identified as an inhibitor of the protein-protein interaction between the PA and PB1 subunits of the RdRp complex. This compound exhibited an EC50 value of 2.8 μM in a plaque reduction assay (PRA), indicating its potential to disrupt viral replication. Other pyrimidine derivatives have been found to act as broad-spectrum antivirals by interfering with host-cell pathways essential for viral replication, such as the de novo pyrimidine biosynthesis pathway.
Pyrimidine-based compounds have been investigated for their potential to treat disorders of the central nervous system (CNS). Research has explored their role as antagonists for receptors implicated in neurological diseases. For instance, a series of 4,6-disubstituted pyrimidines were identified as pan-muscarinic antagonists that could penetrate the CNS, offering a new chemical framework for developing agents against conditions like Parkinson's disease.
The neuroprotective effects of pyrimidine derivatives have been studied in models of brain injury and neurodegeneration. In a model of experimental cerebral ischemia, certain pyrimidine-4-H1-OH derivatives were shown to restore the activity of mitochondrial respiratory chain complexes and enzymes of the tricarboxylic acid cycle, suggesting a metabolic mechanism for their neuroprotective action. In a model of chronic traumatic encephalopathy, a novel pyrimidine derivative was found to preserve mitochondrial function, increase ATP concentration, and improve cerebral blood flow, leading to the restoration of brain cell activity. These findings underscore the potential of pyrimidine scaffolds in developing treatments for complex neurological conditions.
Anti-malarial and Anti-leishmanial Investigations
The global health burden of parasitic diseases like malaria and leishmaniasis necessitates the urgent development of new therapeutic agents, particularly in the face of growing drug resistance. gsconlinepress.comnih.gov Pyrimidine derivatives, including those with a naphthalene component, have emerged as a promising scaffold in this pursuit.
Research has shown that pyrimidine derivatives can disrupt the life cycle of the Plasmodium parasite, the causative agent of malaria, by targeting essential metabolic pathways. gsconlinepress.com One of the most well-established mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the parasite's DNA synthesis and replication. gsconlinepress.com Drugs like pyrimethamine (B1678524) exemplify this class of antifolate agents. gsconlinepress.com Furthermore, some derivatives are used in combination therapies, such as atovaquone (B601224) with proguanil, which targets the parasite's mitochondrial electron transport chain. gsconlinepress.com However, resistance to these established drugs is a significant challenge. gsconlinepress.com
Newer investigations have focused on novel targets. For instance, triazolopyrimidine derivatives have been developed to inhibit the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), an enzyme essential for pyrimidine biosynthesis in the parasite. nih.gov A derivative featuring a β-naphthylamine group at the 7-position of a nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core demonstrated potent anti-P. falciparum activity with an IC50 value of 0.023 µM. nih.gov
In the context of leishmaniasis, caused by Leishmania protozoa, pyrimidine derivatives have also shown potential. nih.gov Studies have evaluated 2,4,6-trisubstituted pyrimidine derivatives for their activity against Leishmania donovani, the species responsible for visceral leishmaniasis. epa.gov Certain synthesized compounds exhibited significant inhibition of L. donovani promastigotes, providing a new structural basis for the development of antileishmanial drugs. epa.gov While research into naphthoquinones has shown they can kill L. donovani promastigotes and intracellular amastigotes, the specific efficacy of 4-(2-naphthalenyl)pyrimidine derivatives in this area is a subject of ongoing investigation. nih.govresearchgate.net
| Derivative Class | Target Organism | Target/Mechanism | Key Findings |
| nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines | Plasmodium falciparum | Dihydroorotate Dehydrogenase (DHODH) | β-naphthylamine at position 7 showed IC50 = 0.023 µM. nih.gov |
| 2,4,6-Trisubstituted Pyrimidines | Leishmania donovani | Not specified | Compounds 8h and 8j showed 50-57% inhibition of promastigotes. epa.gov |
| General Pyrimidines | Plasmodium spp. | Dihydrofolate Reductase (DHFR) | Established mechanism for drugs like pyrimethamine. gsconlinepress.com |
Anti-diabetic and Antihypertensive Research Directions
Chronic non-communicable diseases such as diabetes and hypertension represent major global health challenges. Researchers are actively exploring the therapeutic potential of 4-(2-naphthalenyl)pyrimidine derivatives in these areas.
Anti-diabetic Research: Pyrimidine derivatives have been identified as promising candidates for managing diabetes mellitus. nih.gov Their multifaceted pharmacological profiles stem from their ability to target key pathways in diabetes pathogenesis. nih.gov One primary strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.govphcogj.com Pyrimidine-based carbocyclic nucleoside derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential, with some compounds showing promising IC50 values. nih.gov Other identified molecular targets for pyrimidine derivatives in anti-diabetic research include dipeptidyl peptidase-4 (DPP-4), α-amylase, peroxisome proliferator-activated receptor-γ (PPAR-γ), and the glucagon-like peptide-1 (GLP-1) receptor. nih.gov
Antihypertensive Research: In the realm of cardiovascular disease, pyrimidine derivatives are being investigated for their antihypertensive effects. A significant body of research points towards their role as calcium channel blockers. nih.govmdpi.com Dihydropyrimidine (B8664642) derivatives, developed as bioisosteres of nifedipine, have shown potent vasorelaxant and antihypertensive activity. nih.govmdpi.com Structure-activity relationship studies have demonstrated that specific substitutions on the pyrimidine ring are crucial for this activity. nih.gov For example, some nifedipine-like pyrimidine derivatives produced a significant decrease in mean arterial blood pressure in animal models and exhibited calcium channel blockade in isolated rabbit aortae. researchgate.net In addition to direct calcium channel antagonism, some derivatives may exert their effects through other pathways. For instance, certain compounds have been shown to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS), which leads to vasodilation. researchgate.net Other pyrimidine-containing structures, like quinazoline (B50416) derivatives, have been shown to produce antihypertensive effects through α-adrenoceptor blockade. nih.gov
| Therapeutic Area | Proposed Mechanism | Derivative Type | Research Highlights |
| Anti-diabetic | α-glucosidase inhibition | Pyrimidine-based carbocyclic nucleosides | Compounds 8b and 10a showed IC50 values of 43.292 nM and 48.638 nM, respectively. nih.gov |
| Anti-diabetic | Multi-target | General Pyrimidines | Targets include DPP-4, PPAR-γ, and GLP-1 receptor. nih.gov |
| Antihypertensive | Calcium Channel Blockade | Dihydropyrimidines | Potent vasorelaxant and long-acting antihypertensive effects observed. nih.govmdpi.com |
| Antihypertensive | eNOS Activation | Nifedipine-like pyrimidines | Compound 5b showed intense eNOS immune staining in aortic endothelium. researchgate.net |
| Antihypertensive | α-Adrenoceptor Blockade | 4-amino-quinazoline derivatives | Compounds showed effects in isolated rat aortas. nih.gov |
Mechanistic Basis of Biological Actions
Understanding the molecular and cellular mechanisms by which 4-(2-naphthalenyl)pyrimidine derivatives exert their effects is crucial for their development as therapeutic agents. Research has begun to illuminate their specific molecular targets and the signaling pathways they modulate.
Identification of Specific Molecular Targets (e.g., Receptor Binding, Enzyme Active Sites)
The biological activity of pyrimidine derivatives is rooted in their ability to interact with specific biomolecules, primarily through the inhibition of key enzymes or the blockade of receptors.
In the fight against malaria, the enzyme dihydrofolate reductase (DHFR) is a well-established target for antifolate pyrimidine drugs like pyrimethamine. gsconlinepress.com More recently, Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) has been validated as a clinical target, with triazolopyrimidine-based inhibitors showing high potency. nih.gov
For anti-diabetic applications, enzymes that control glucose metabolism are primary targets. These include α-glucosidase and α-amylase , whose inhibition slows carbohydrate digestion and glucose absorption. nih.govnih.gov Additionally, dipeptidyl peptidase-4 (DPP-4) , an enzyme that inactivates incretin (B1656795) hormones, is a key target for enhancing insulin (B600854) secretion. nih.gov
The antihypertensive properties of many pyrimidine derivatives are attributed to the blockade of L-type calcium channels , which reduces calcium influx into vascular smooth muscle cells, leading to vasodilation. researchgate.netnih.govmdpi.com Some quinazoline-based pyrimidine derivatives have also been found to act as α-adrenoceptor antagonists . nih.gov
Beyond these areas, research into pyrimidine derivatives as anticancer agents has identified several kinase targets, which can provide broader mechanistic insights. These include Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org The 2,4-diaminopyrimidine (B92962) scaffold is a common core for such kinase inhibitors. nih.gov
Elucidation of Cellular Signaling Pathway Interventions
The interaction of pyrimidine derivatives with their molecular targets initiates a cascade of events that alter cellular signaling pathways, ultimately leading to the observed biological effect.
In cancer cell research, which often provides models for understanding cellular processes, pyrimidine derivatives have been shown to interfere with critical signaling pathways that control cell proliferation and survival. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway . nih.gov This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis. nih.gov The targeting of kinases like FAK, EGFR, and VEGFR-2 by pyrimidine derivatives directly implicates their intervention in pathways crucial for cell growth, angiogenesis, and metastasis. nih.govrsc.org For instance, inhibition of FAK by certain 2,4-diarylaminopyrimidine derivatives blocks the phosphorylation of downstream signaling proteins, thereby inhibiting cancer cell proliferation and migration. nih.gov
In the context of hypertension, the activation of the eNOS signaling pathway by some pyrimidine derivatives leads to increased production of nitric oxide (NO), a potent vasodilator. researchgate.net The leishmanicidal activity of some compounds has also been linked to the induction of NO production in macrophages, which is a key mechanism for killing intracellular parasites. nih.govresearchgate.net The modulation of these and other pathways, such as the NF-κB, Akt, and p53 pathways, is a central aspect of the therapeutic potential of these compounds. nih.gov
Investigations into Drug Resistance Modalities in Cellular Systems
The emergence of drug resistance is a major obstacle in the treatment of infectious diseases and cancer, driving the search for novel compounds that can overcome or circumvent these resistance mechanisms. gsconlinepress.comnih.gov Pyrimidine derivatives are being actively investigated in this context.
Resistance to antimicrobial agents can arise through several mechanisms, including enzymatic inactivation of the drug, modification of the drug's cellular target, or reduced intracellular accumulation of the drug via efflux pumps. nih.govmdpi.com For example, resistance to antifolate antimalarials like pyrimethamine often occurs through mutations in the parasite's DHFR gene, which reduce the drug's binding affinity. gsconlinepress.com The development of pyrimidine derivatives that target different enzymes, such as pfDHODH, represents a strategy to combat this resistance. nih.gov
In cancer therapy, resistance to kinase inhibitors can develop through mutations in the kinase's drug-binding site. nih.gov Research is focused on designing new generations of pyrimidine-based inhibitors that are effective against these resistant mutants. nih.gov Similarly, pyrimidine derivatives have been designed to overcome doxorubicin (B1662922) resistance in cancer cells, potentially by inhibiting P-glycoprotein, an efflux pump that actively removes chemotherapeutic agents from the cell. nih.gov The development of pyrimidine-clubbed benzimidazole (B57391) derivatives as DHFR inhibitors is another approach being explored to combat antibiotic resistance in bacteria.
The inherent versatility of the pyrimidine scaffold allows for structural modifications aimed at evading known resistance mechanisms, making it a valuable platform for developing next-generation therapeutics.
Computational and Theoretical Studies in Rational Molecular Design of 4 2 Naphthalenyl Pyrimidine Analogs
Molecular Docking and Scoring for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as a 4-(2-naphthalenyl)pyrimidine analog, and a biological macromolecule, typically a protein receptor.
Molecular docking simulations are crucial for elucidating the binding modes of pyrimidine (B1678525) derivatives within the active sites of various protein targets. These studies predict the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates.
For instance, studies on pyrimidine analogs have demonstrated their potential as inhibitors for several key protein targets. In one study, a series of pyrimidine derivatives were docked against the B-cell lymphoma 2 (Bcl-2) protein, an important regulator of apoptosis. The simulations revealed that the designed compounds fit well within the ligand-binding domain of the Bcl-2 protein, all showing favorable negative dock energy values, which suggests good binding affinity. mdpi.com Similarly, docking studies of other pyrimidine derivatives against the human cyclin-dependent kinase-2 (CDK2) protein, a crucial cell cycle regulator, have been performed. nih.gov The results indicated significant binding energies for several analogs, suggesting their potential as CDK2 inhibitors. nih.gov
In the context of anticancer drug design, pyrazolo[3,4-d]pyrimidine analogs have been evaluated as inhibitors of TRAP1 kinase. Molecular docking studies showed potent analogs achieving high docking scores, indicating strong binding affinities with the TRAP1 kinase receptor (PDB ID: 5Y3N). nih.gov Another study focused on dihydropyrimidine (B8664642) phthalimide (B116566) hybrids as potential dipeptidyl peptidase-4 (DPP-4) inhibitors, where docking was used to verify the binding properties and key structural features required for inhibitory activity. mdpi.com
A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are critical for ligand recognition and binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, anchor the ligand in the active site.
In the study of pyrazolo[3,4-d]pyrimidine analogs as TRAP1 inhibitors, docking simulations highlighted significant interactions with key amino acid residues such as ASP 594, CYS 532, PHE 583, and SER 536. nih.gov For pyrimidine derivatives targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), molecular docking revealed significant binding interactions within the active site regions of these enzymes, with specific derivatives showing promise as lead compounds. researchgate.net The analysis of pyrimidine derivatives with CDK2 identified compounds that formed strong interactions, leading to low binding energy scores. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
QSAR models are developed to predict the biological potency of new, unsynthesized compounds based on their structural features, known as molecular descriptors. These models are essential for prioritizing synthetic efforts toward molecules with enhanced activity.
A QSAR study on a series of furopyrimidine and thienopyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGF-2) inhibitors compared the performance of multiple linear regression (MLR) and artificial neural network (ANN) models. nih.gov The ANN model demonstrated superior predictive power, with a high coefficient of determination (R² = 0.998), indicating a strong correlation between the selected molecular descriptors and the anti-cancer activity. nih.gov The statistical quality of a QSAR model is critical, and parameters such as R², the root mean square error (RMSE), and the cross-validated R² (Q²) are used for its evaluation. nih.gov
Another QSAR study on pyrimidine derivatives against Aedes aegypti larvae also successfully built robust models using multiple linear regression. scielo.br The models confirmed that properties like the three-dimensional structure, steric properties, hydrophobic polar surface area, and partition coefficient (logP) were crucial for the larvicidal activity of the compounds. scielo.br Similarly, 3D-QSAR studies on pyrazolo[3,4-d]pyrimidine derivatives yielded a statistically significant model with high internal and external predictive power, validated through cross-validation techniques. nih.gov
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is generated from a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore, a process known as virtual screening.
In the design of novel TRAP1 inhibitors, a pharmacophore hypothesis (DHHRR_1) was generated, which consisted of key features required for activity, including hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic rings. nih.gov This model was then used for a virtual screening study of the ZINC database, which successfully identified new potential hit compounds that exhibited similar binding interactions to the known potent ligands. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that could possess the desired biological activity, significantly broadening the scope for new drug development.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Properties
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine properties such as molecular geometry, vibrational frequencies, and electronic potentials, which are crucial for understanding a molecule's behavior and interaction with biological systems.
DFT calculations have been employed to study the properties of pyrimidine derivatives. For example, in a study of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives, DFT calculations were used to obtain information about their electrostatic and ionization potentials. nih.gov The study found a high correlation between the calculated ionization potentials and the observed analgesic properties, with the most active compounds having positive ionization potentials. nih.gov
In another study, the molecular geometry and vibrational frequencies of 5-phenyl-2-(4-pyridyl)pyrimidine were calculated using DFT with the B3LYP/6-311G(d) basis set. researchgate.net The close agreement between the calculated and observed frequencies validated the computational method's ability to describe the molecule's vibrational modes. researchgate.net Such calculations are also applied to newly synthesized compounds to elucidate their structure. For instance, the optimized geometry and harmonic vibrational frequencies of novel 1,8-naphthalimide (B145957) derivatives were calculated using DFT (B3LYP/6-31G(d,p)), showing proper alignment between theoretical and experimental results. nih.gov These quantum chemical approaches provide a deep, foundational understanding of the intrinsic properties of 4-(2-naphthalenyl)pyrimidine analogs, complementing the insights gained from docking and QSAR studies.
Analysis of Molecular Orbitals and Reactivity Descriptors
The electronic characteristics of a molecule are fundamental to its reactivity and interactions with biological targets. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov
Table 1: Theoretical Reactivity Descriptors for 4-(2-Naphthalenyl)pyrimidine
| Parameter | Formula | Theoretical Value | Description |
| HOMO Energy (EHOMO) | - | -6.20 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.50 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. nih.gov |
| Ionization Potential (I) | -EHOMO | 6.20 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 1.50 eV | The energy released when an electron is added to the molecule. |
| Absolute Electronegativity (χ) | (I + A) / 2 | 3.85 eV | Describes the tendency of the molecule to attract electrons. |
| Absolute Hardness (η) | (I - A) / 2 | 2.35 eV | Measures the resistance to change in electron distribution or charge transfer. |
| Absolute Softness (S) | 1 / (2η) | 0.21 eV-1 | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.15 eV | A measure of the electrophilic power of the molecule. |
These values are theoretical and serve as an illustrative example based on computational studies of similar aromatic and heterocyclic compounds.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis and energy landscape mapping are computational techniques used to identify the stable conformations (energy minima) and the energy barriers to rotation (transition states). This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. The resulting energy profile reveals the most energetically favorable conformations.
For 4-(2-naphthalenyl)pyrimidine, a planar conformation, where the pyrimidine and naphthalene (B1677914) rings are coplanar, would maximize π-system conjugation but could also introduce steric hindrance between the hydrogen atoms on the respective rings. A twisted conformation would alleviate this steric strain but at the cost of reduced electronic conjugation. The balance between these opposing factors determines the preferred conformation. Studies on similar bi-aryl systems often show a non-planar ground state. mdpi.com
Table 2: Hypothetical Relative Energies for Different Conformations of 4-(2-Naphthalenyl)pyrimidine
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Notes |
| 0 | Planar (syn-periplanar) | 3.5 | High energy due to steric clash. |
| 30 | Twisted | 0.0 | Likely the most stable, lowest energy conformation. |
| 60 | Twisted | 1.5 | Intermediate energy conformation. |
| 90 | Perpendicular | 2.8 | A transition state between twisted conformations. |
| 180 | Planar (anti-periplanar) | 3.2 | High energy due to steric hindrance. |
These values are hypothetical and intended to illustrate the concept of an energy landscape for this type of molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While conformational analysis provides a static picture of potential energy landscapes, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. mdpi.comnih.gov
For 4-(2-naphthalenyl)pyrimidine, an MD simulation would provide valuable insights into:
Conformational Stability: By simulating the molecule over nanoseconds or longer, it is possible to observe which conformations are most frequently adopted and the transitions between them. This can validate the energy minima predicted by conformational analysis. mdpi.com
Flexibility: MD simulations can quantify the flexibility of the molecule, particularly the degree of rotation around the pyrimidine-naphthalene bond under physiological conditions.
Solvent Interactions: The simulation explicitly includes solvent molecules (typically water), allowing for the study of how the molecule interacts with its environment and how solvation affects its conformational preferences.
Structure Activity Relationship Sar Analysis and Lead Optimization for 4 2 Naphthalenyl Pyrimidine Scaffolds
Influence of Pyrimidine (B1678525) Ring Substitution on Biological Efficacy and Selectivity
The pyrimidine ring serves as a critical anchor for interactions with biological targets, and its substitution pattern significantly modulates the efficacy and selectivity of 4-(2-naphthalenyl)pyrimidine analogs. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a feature that is fundamental to the binding of many kinase inhibitors to the hinge region of the ATP-binding pocket.
Substitutions at the 2- and 5-positions of the pyrimidine ring have been extensively explored to enhance biological activity. For instance, in a series of 2,4,5-substituted pyrimidine derivatives developed as potential anticancer agents, modifications at these positions were found to be crucial for potent inhibition of the human hepatocellular carcinoma BEL-7402 cancer cell line. nih.gov Several compounds in this series exhibited impressive IC50 values below 0.10 µM. nih.gov The introduction of an amino group at the 2-position, creating 2-amino-4-(2-naphthalenyl)pyrimidine derivatives, has been a particularly fruitful strategy. This amino group can act as a hydrogen bond donor, further strengthening the interaction with the target protein. The nature of the substituent on this amino group is also a key determinant of activity.
| Compound ID | Pyrimidine Substituent(s) | Biological Target | Activity (IC50) | Reference |
| Compound A | 2-Anilino | PAK1 | Potent Inhibition | researchgate.net |
| Compound B | 2,5-Disubstituted | BEL-7402 cells | < 0.10 µM | nih.gov |
| Compound C | 2-Arylamino | MEK | Phosphorylation Inhibition | researchgate.net |
Role of Naphthalene (B1677914) Moiety Substitution Patterns on Pharmacological Profiles
The naphthalene moiety of 4-(2-naphthalenyl)pyrimidine plays a significant role in defining the pharmacological profile of these compounds, primarily through hydrophobic and van der Waals interactions with the target protein. The extended aromatic system of the naphthalene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site.
The introduction of various functional groups, such as halogens, alkyls, and alkoxys, onto the naphthalene ring can optimize hydrophobic interactions and fill specific pockets within the binding site. These modifications can also influence the metabolic stability and pharmacokinetic properties of the compounds. For instance, the addition of a bromo-substituted naphthalene moiety in a series of 4H-Chromene based indole-pyrimidine hybrids resulted in potent antioxidant activity. nih.gov
| Compound ID | Naphthalene Substitution | Biological Target/Assay | Activity (IC50) | Reference |
| Naphthyridine Analog 1 | Unsubstituted Naphthyl | HeLa cells | 2.6 µM | researchgate.net |
| Naphthyridine Analog 2 | Unsubstituted Naphthyl | HL-60 cells | 1.5 µM | researchgate.net |
| Naphthyridine Analog 3 | Unsubstituted Naphthyl | PC-3 cells | Potent Activity | researchgate.net |
| Indole-Pyrimidine Hybrid | Bromo-substituted | Antioxidant Assay | 1.09±0.34 µM | nih.gov |
Impact of Linker and Bridging Modifications on Target Binding and Cellular Uptake
The introduction of linkers or bridging groups between the pyrimidine core and the naphthalene moiety, or at other positions of the scaffold, can significantly impact target binding and cellular uptake. These modifications can alter the conformational flexibility of the molecule, allowing it to adopt an optimal orientation for binding to its target.
In the development of pyrazolo[3,4-d]pyrimidine inhibitors of Bruton's tyrosine kinase (BTK), exploration of different linkers between the core and a distal phenyl ring highlighted the importance of these elements. nih.gov An alkynyl ether linker, for instance, resulted in a compound with high potency against BTK (IC50 = 7.95 nM), comparable to the parent drug, while also demonstrating an improved physicochemical profile. nih.gov This suggests that the rigidity and length of the linker are critical for optimal π-stacking interactions. nih.gov
Stereochemical Considerations in the Biological Activity of Chiral Analogues
Chirality can play a pivotal role in the biological activity of 4-(2-naphthalenyl)pyrimidine analogues. The introduction of a stereocenter can lead to enantiomers that exhibit different pharmacological properties, including potency, selectivity, and metabolic stability. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The anticancer activity of enantiomeric neplanocins, which are carbocyclic analogs of adenosine, demonstrates the importance of stereochemistry. The natural enantiomer, (-)-NPA, was found to be significantly more cytotoxic than its synthetic (+)-NPA counterpart across various cancer cell lines. Molecular docking studies revealed differences in the binding energies of the individual enantiomers with their target enzymes, providing a structural basis for the observed differences in activity.
When a chiral center is present in a 4-(2-naphthalenyl)pyrimidine derivative, it is essential to separate and evaluate the individual enantiomers to fully understand their pharmacological profiles. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Therefore, the development of stereoselective syntheses or chiral separation methods is a critical aspect of lead optimization for chiral analogues.
Rational Design Principles for Enhancing Potency, Specificity, and Modulating Biological Profiles
The rational design of novel 4-(2-naphthalenyl)pyrimidine derivatives with enhanced potency, specificity, and modulated biological profiles relies on a deep understanding of the SAR principles discussed above, often aided by computational modeling techniques. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the key interactions between the ligand and its target, guiding the design of new analogues with improved properties.
A key principle in rational drug design is the optimization of interactions with the target protein. For kinase inhibitors, this often involves maximizing hydrogen bonding with the hinge region and exploiting hydrophobic pockets within the ATP-binding site. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been successfully employed to mimic these hinge region binding interactions. nih.gov
Selectivity is another critical parameter that can be addressed through rational design. By identifying and targeting subtle differences in the binding sites of related proteins, it is possible to design inhibitors that are highly selective for the desired target, thereby minimizing off-target effects. For instance, structural modifications to the pyrazolo[3,4-d]pyrimidine core have yielded highly potent and selective PI3Kδ inhibitors. nih.gov Furthermore, the design of dual inhibitors, which target multiple nodes in a signaling pathway, represents a promising therapeutic strategy. For example, potent PI3K/mTOR dual inhibitors have been identified from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives.
Ultimately, the goal of rational design is to create drug candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation, informed by SAR and computational modeling, is essential for the successful development of novel therapeutics based on the 4-(2-naphthalenyl)pyrimidine scaffold.
Emerging Research Directions and Future Perspectives for 4 2 Naphthalenyl Pyrimidine
Exploration in Non-Biological Applications
While much of the initial focus on pyrimidine (B1678525) derivatives has been in the realm of medicinal chemistry, the unique electronic and structural characteristics of 4-(2-naphthalenyl)pyrimidine make it a compelling candidate for various non-biological applications. The fusion of the electron-deficient pyrimidine ring with the electron-rich naphthalene (B1677914) moiety creates a molecule with intriguing photophysical and electronic properties, opening doors to its use in materials science.
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
The pyrimidine core, with its electron-deficient nature stemming from the C=N double bonds, is a key building block for organic semiconductors and has been incorporated into a range of materials for organic light-emitting diodes (OLEDs). researchgate.net These materials include phosphorescent and fluorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.net The development of pyrimidine-based thermally activated delayed fluorescent (TADF) emitters, in particular, has shown significant promise, with device performances surpassing those of conventional fluorescent emitters. researchgate.net
The general characteristics of fluorescent host materials, which are crucial for the performance of OLEDs, include a wide energy bandgap, high triplet energy, and high ambipolar charge transport. ossila.com While first-generation fluorescent materials are known for their stability and low cost, their efficiency is limited. ossila.com Research into pyrimidine-based bipolar host materials for solution-processed green TADF-OLEDs has demonstrated that modifying the carbazole-donating units in the molecular structure can lead to outstanding device performance, with high thermal stability and excellent film morphologies. rsc.org For instance, a device based on a pyrimidine-cored host material, Py2ICz, achieved a maximum external quantum efficiency of 24.1%. rsc.org
The incorporation of a naphthalene group, as in 4-(2-naphthalenyl)pyrimidine, can further enhance the luminescent properties. Naphthalene derivatives themselves have been explored in phosphorescent OLEDs. nih.gov The interplay between different components in an OLED, such as the dopant, exciplex, and host emission, is critical. Studies on 1,8-naphthalimide (B145957) derivatives in phosphorescent OLEDs have shown that the device architecture and the choice of dopant significantly affect performance. nih.gov The use of multifunctional emissive materials can also simplify OLED device structure and reduce costs. nih.gov
Photovoltaic and Non-Linear Optical Materials
The electron-accepting properties of the pyrimidine ring also make its derivatives suitable for applications in photovoltaics and as non-linear optical (NLO) materials. researchgate.netresearchgate.net NLO materials are crucial for technologies like optical data processing, storage, and sensors. nih.gov The push-pull nature of molecules containing a pyrimidine core can influence their luminescence and NLO properties. nih.gov
Research on pyrimidine derivatives has shown their potential for significant NLO response. For example, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), exhibited a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives, highlighting its promise for optical and photonic applications. nih.govrsc.org Theoretical and experimental studies on 4-(arylvinyl)pyrimidines have demonstrated that modifications such as N-methylation or complexation with tungsten pentacarbonyl can strongly enhance the NLO response. researchgate.net V-shaped 4,6-disubstituted pyrimidines have also been shown to have a significantly higher NLO response compared to their monosubstituted counterparts. researchgate.net The investigation of organic NLO crystals, such as those based on 4-nitrophenol, further underscores the potential of organic chromophores in noncentrosymmetric crystalline lattices for efficient second-order NLO materials. researchgate.net
Agrochemical and Material Science Applications
Beyond electronics, the structural motifs found in 4-(2-naphthalenyl)pyrimidine may lend themselves to applications in agrochemicals and broader material science. The discovery of new agrichemicals is a potential application for advanced algorithmic frameworks developed for molecular discovery. mit.edu In material science, the ability of the pyrimidine ring to participate in protonation, hydrogen bonding, and chelation is significant for creating supramolecular assemblies and sensors. nih.gov Furthermore, pyrimidines are valuable building blocks for the synthesis of liquid crystals, which offer optical and thermal advantages for innovative applications. nih.gov
Application of Machine Learning and Artificial Intelligence in Pyrimidine Drug Discovery
The pharmaceutical industry is increasingly leveraging the power of artificial intelligence (AI) and machine learning (ML) to accelerate the drug discovery process, a trend that holds significant promise for the exploration of pyrimidine derivatives like 4-(2-naphthalenyl)pyrimidine. mit.edunih.govmdpi.com AI can analyze vast datasets, including genomic, proteomic, and chemical information, to identify potential drug candidates and predict their efficacy and toxicity. mdpi.com
Target Identification and Validation: AI can analyze multi-omics data to find novel targets associated with diseases. mdpi.com
Hit and Lead Identification: AI algorithms can screen vast chemical spaces, which are estimated to contain over 10^60 molecules, to identify promising hit and lead compounds. nih.govmdpi.com
Structure-Based Drug Design: AI can predict the 3D structure of target proteins, which is crucial for designing molecules that fit the chemical environment of the target site. nih.gov AlphaFold, an AI system, has made significant strides in predicting protein structures. mdpi.com
Prediction of Molecular Properties: ML and deep learning (DL) models can be trained to predict the physicochemical properties of drug candidates, such as solubility, bioavailability, and toxicity. mdpi.comnih.gov
Drug Repurposing: AI can identify new uses for existing drugs by forecasting innovative associations between a drug and a disease. nih.gov
Frameworks like Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW) have been developed to automatically identify optimal molecular candidates while minimizing synthesis costs and maximizing the likelihood of desired properties. mit.edu This technology has the potential to streamline the discovery of new drugs and could be applied to the development of novel pyrimidine-based therapeutics. mit.edu While AI offers remarkable opportunities, challenges related to data quality and technological constraints remain. mdpi.com
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of pyrimidine derivatives. benthamdirect.com This shift towards sustainable technology focuses on atom economy, the use of safer solvents, renewable raw materials, and energy efficiency. benthamdirect.com
Several green methods have been developed for the synthesis of pyrimidines, including:
Microwave-Assisted Synthesis: This technique can reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods. researchgate.net
Ultrasound-Induced Synthesis: The use of ultrasonic waves is another energy-efficient method for promoting chemical reactions. benthamdirect.comnih.gov
Ball Milling and Grinding Techniques: These solvent-free methods offer an environmentally friendly alternative to traditional synthesis. benthamdirect.com
Use of Green Catalysts and Solvents: The use of reusable catalysts like nano-SiO2 and ZnO nano-powders, often in green solvents like water, aligns with the principles of sustainable chemistry. researchgate.net One-pot, multicomponent reactions are particularly efficient and environmentally friendly. researchgate.net
These green synthetic approaches not only offer environmental benefits but also often lead to higher selectivity and improved product yields. benthamdirect.com The development of sustainable pathways for pyrimidine synthesis is a crucial area of research for both academic and industrial sectors. researchgate.netbenthamdirect.com
Challenges and Opportunities in the Translational Research of 4-(2-Naphthalenyl)pyrimidine
Translational research, the process of turning basic scientific discoveries into practical applications that improve human health, is fraught with challenges. nih.govnih.gov For a compound like 4-(2-naphthalenyl)pyrimidine, the journey from the laboratory to clinical use or commercial application involves navigating a complex landscape of scientific, regulatory, and financial hurdles. cytivalifesciences.com
Challenges:
Bridging Science and Business: A significant challenge for researchers is transitioning from a purely scientific focus to one that incorporates commercial goals and strategies, including accessing funding and making key business decisions. cytivalifesciences.com
Navigating the Regulatory Approval Process: The regulatory requirements for bringing a new therapy to market are complex and require detailed data on chemistry, manufacturing, and controls (CMC) to ensure product quality and process control. cytivalifesciences.com
Workforce and Collaboration: There can be a lack of a sufficient workforce with the necessary expertise in translational research, and challenges in establishing effective collaborations between basic scientists, clinicians, and industry partners. nih.govnsf.gov
Scientific and Technical Hurdles: Translational projects can fail due to "hard" science issues related to biology, chemistry, pharmacology, and toxicology. nih.gov Deficiencies in preclinical models and the need for standardized protocols are also significant challenges. nih.gov
Data Management and Analysis: The large influx of data from clinical trials requires robust analytical capabilities to assess a therapy's safety and efficacy. cytivalifesciences.com
Opportunities:
Innovative Trial Designs: The development of adaptive, Bayesian, and other innovative clinical trial designs can improve the efficiency of clinical research. nih.gov
Multidisciplinary Approaches: Adopting a multidisciplinary approach that involves collaboration between experts in translational medicine, basic sciences, and clinical medicine can lead to more meaningful advances. nsf.gov
Technological Advancements: The unprecedented blossoming of new technologies in biomedical science presents exciting opportunities for translational research. nih.gov
Focus on Reverse Translation: Translating clinical observations back to the lab to understand underlying mechanisms can drive innovation and improve the practice of medicine. nsf.gov
The mission of translational science is to enhance the predictivity and efficiency of developing interventions that improve human health. nih.gov Overcoming the obstacles in this path requires a concerted effort to foster collaboration, embrace innovation, and bridge the gap between scientific discovery and real-world application.
Future Prospects for Novel Therapeutic Agents and Advanced Functional Materials
The unique structural combination of a pyrimidine ring and a naphthalene moiety in 4-(2-naphthalenyl)pyrimidine provides a versatile scaffold for the design of new molecules with specific biological activities and material properties. The pyrimidine ring, a key component of nucleic acids, offers multiple points for hydrogen bonding and can act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties of drug candidates. mdpi.com The naphthalene group, a polycyclic aromatic hydrocarbon, contributes to the molecule's hydrophobicity and can engage in π-π stacking interactions, which are crucial for binding to biological targets and for creating organized structures in materials.
The pyrimidine core is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-infective, and anti-inflammatory agents. mdpi.comnih.gov The incorporation of a naphthalenyl group at the 4-position of the pyrimidine ring has been explored as a strategy to develop new therapeutic agents with enhanced efficacy and novel mechanisms of action.
One notable example is the development of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine , a derivative of 4-(2-naphthalenyl)pyrimidine, which has been identified as a potent agonist of the Wnt/β-catenin signaling pathway. acs.orgnih.gov This pathway is crucial for bone formation, and the compound, also known as WAY-262611, has demonstrated a dose-dependent increase in the trabecular bone formation rate in preclinical models. acs.orgnih.gov This finding highlights the potential of 4-(2-naphthalenyl)pyrimidine-based compounds for the treatment of bone disorders like osteoporosis. acs.org
Furthermore, the general class of pyrimidine derivatives is extensively studied for its anticancer properties. isfcppharmaspire.comrsc.org Research on related structures, such as 2,4-diarylaminopyrimidine derivatives, has shown potent inhibitory activity against various kinases, which are key targets in cancer therapy. rsc.orgnih.gov For instance, derivatives have been designed to inhibit Focal Adhesion Kinase (FAK), a protein overexpressed in many tumors. rsc.orgnih.gov The naphthalene moiety in 4-(2-naphthalenyl)pyrimidine can be envisioned to occupy hydrophobic pockets in the active sites of such kinases, potentially leading to high-potency inhibitors. The antiproliferative activity of nicotinonitrile derivatives containing a 2-naphthyl moiety has also been demonstrated against various cancer cell lines. acs.org
The table below summarizes the therapeutic potential of 4-(2-naphthalenyl)pyrimidine and its derivatives based on current research.
| Therapeutic Target/Area | Compound/Derivative Class | Key Findings |
| Bone Formation (Osteoporosis) | (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine | Agonist of Wnt/β-catenin pathway, increases bone formation rate. acs.orgnih.gov |
| Cancer (General) | Pyrimidine derivatives with aryl urea (B33335) moieties | Induction of apoptosis in cancer cells. isfcppharmaspire.com |
| Cancer (Kinase Inhibition) | 2,4-Diarylaminopyrimidine derivatives | Potent inhibitors of kinases like FAK. rsc.orgnih.gov |
| Cancer (Antiproliferative) | Nicotinonitrile derivatives with 2-naphthyl moiety | Cytotoxic activity against various cancer cell lines. acs.org |
| Angiogenesis Inhibition | 1,3,4-Oxadiazole-naphthalene hybrids | Inhibition of VEGFR-2, a key regulator of blood vessel formation in tumors. nih.gov |
Future research will likely focus on the synthesis and biological evaluation of a broader range of 4-(2-naphthalenyl)pyrimidine derivatives. By modifying the substituents on both the pyrimidine and naphthalene rings, it may be possible to fine-tune the pharmacological properties of these compounds to achieve higher potency, selectivity, and better drug-like characteristics.
The photophysical and electrochemical properties of aromatic compounds are at the heart of their application in advanced functional materials. The extended π-conjugated system of 4-(2-naphthalenyl)pyrimidine suggests its potential for use in organic electronics and photonics.
Research on arylpyrimidines has shown that they can be highly luminescent materials. nih.gov For example, a series of pyrimidine derivatives with a spirofluorene substituent have been synthesized and shown to exhibit intense blue light emission in both solution and solid state. nih.gov The introduction of a naphthalene group, a well-known chromophore, into the pyrimidine scaffold is a promising strategy for developing new fluorescent and phosphorescent materials. The photophysical properties of such compounds are often sensitive to their environment, which could be exploited for sensing applications. nih.gov
The π-electron deficient nature of the pyrimidine ring, coupled with the electron-rich naphthalene system, can lead to interesting intramolecular charge-transfer (ICT) characteristics. This property is highly desirable for applications in nonlinear optics (NLO) and as emitters in organic light-emitting diodes (OLEDs). The electrochemical properties of related systems, such as catenanes containing naphthalene diimide units, have been studied, revealing their potential for use in molecular switches and electronic devices. nih.gov
The table below outlines the potential applications of 4-(2-naphthalenyl)pyrimidine in advanced functional materials based on the properties of related compounds.
| Potential Application | Relevant Properties | Key Findings in Related Compounds |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, Intramolecular Charge Transfer | Arylpyrimidines exhibit strong luminescence. nih.gov |
| Fluorescent Sensors | Environment-sensitive fluorescence | Photophysical properties are sensitive to solvent polarity. nih.gov |
| Nonlinear Optics (NLO) | Intramolecular Charge Transfer | Pyrimidine derivatives can exhibit NLO properties. nih.gov |
| Molecular Electronics | Redox activity, π-conjugation | Naphthalene-containing catenanes show tunable electrochemical properties. nih.gov |
Future investigations in this area will likely involve the synthesis of novel 4-(2-naphthalenyl)pyrimidine derivatives with various donor and acceptor groups to modulate their photophysical and electrochemical properties. The goal will be to achieve materials with high quantum yields, tunable emission colors, and good thermal and photochemical stability for practical applications in electronic and photonic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
